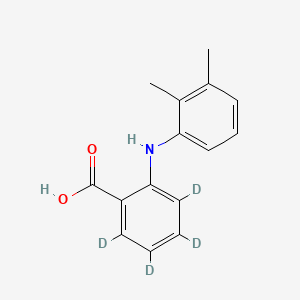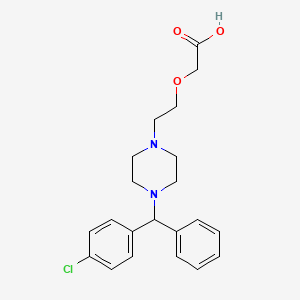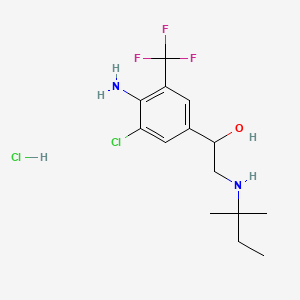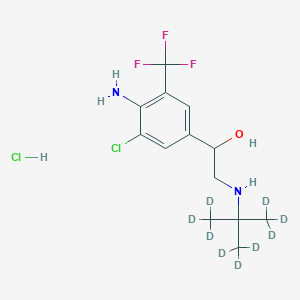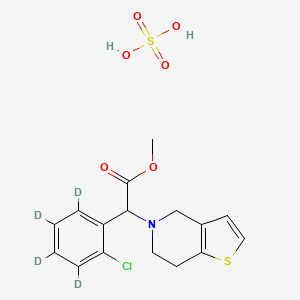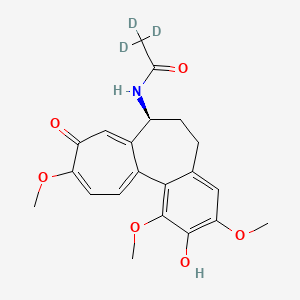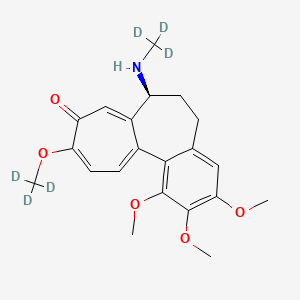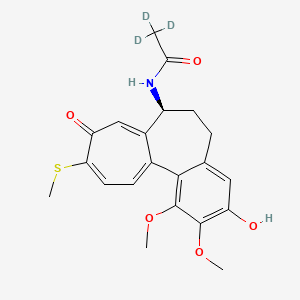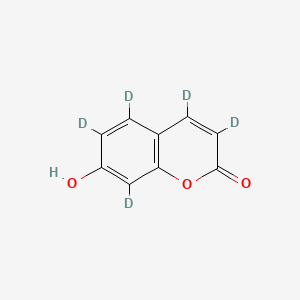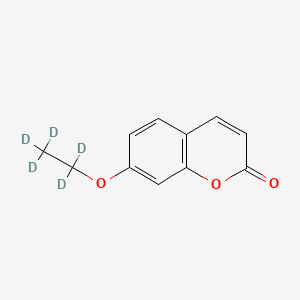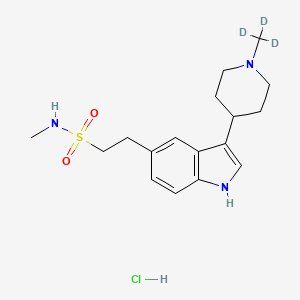
Naratriptan-d3 Hydrochloride
概要
説明
Naratriptan-d3 Hydrochloride is a deuterated form of Naratriptan, a selective serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptor agonist. It is primarily used in the treatment of migraine headaches. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Naratriptan due to its stable isotopic labeling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naratriptan-d3 Hydrochloride involves the incorporation of deuterium atoms into the Naratriptan molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems .
化学反応の分析
Types of Reactions
Naratriptan-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile used .
科学的研究の応用
Naratriptan-d3 Hydrochloride is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetics and Metabolism Studies: Used to trace the metabolic pathways and determine the pharmacokinetic profile of Naratriptan in biological systems
Analytical Chemistry: Employed as an internal standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification of Naratriptan
Biomedical Research: Used to study the mechanism of action of Naratriptan and its effects on serotonin receptors
Industrial Applications: Utilized in the development of new formulations and drug delivery systems for migraine treatment
作用機序
Naratriptan-d3 Hydrochloride exerts its effects by selectively binding to 5-HT1B and 5-HT1D receptors in the brain. This binding leads to the inhibition of the release of pro-inflammatory neuropeptides and the constriction of cranial blood vessels, thereby alleviating migraine symptoms. The molecular targets include the trigeminal nerve terminals and cranial blood vessels, and the pathways involved are primarily related to serotonin signaling .
類似化合物との比較
Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, but with a different pharmacokinetic profile.
Rizatriptan: Known for its rapid onset of action compared to Naratriptan.
Zolmitriptan: Similar in function but differs in its bioavailability and half-life .
Uniqueness of Naratriptan-d3 Hydrochloride
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications, offering insights that are not easily obtainable with non-deuterated compounds .
特性
IUPAC Name |
N-methyl-2-[3-[1-(trideuteriomethyl)piperidin-4-yl]-1H-indol-5-yl]ethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-4,11-12,14,18-19H,5-10H2,1-2H3;1H/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEZYKMQFAUBTD-MUTAZJQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(CC1)C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662141 | |
| Record name | N-Methyl-2-{3-[1-(~2~H_3_)methylpiperidin-4-yl]-1H-indol-5-yl}ethane-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190021-64-7 | |
| Record name | N-Methyl-2-{3-[1-(~2~H_3_)methylpiperidin-4-yl]-1H-indol-5-yl}ethane-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


